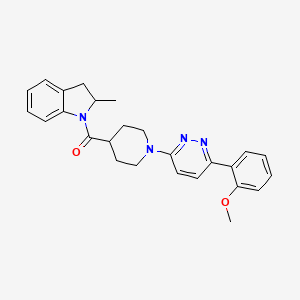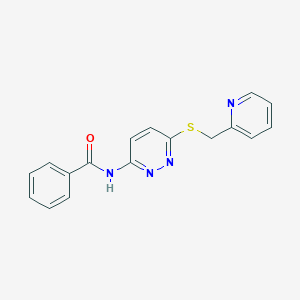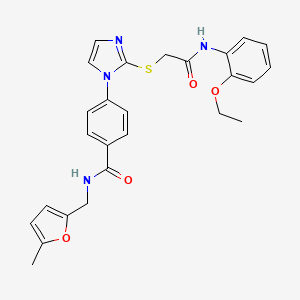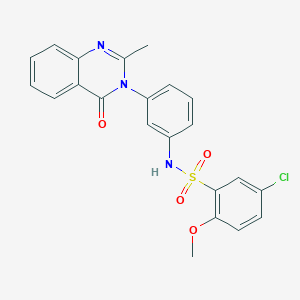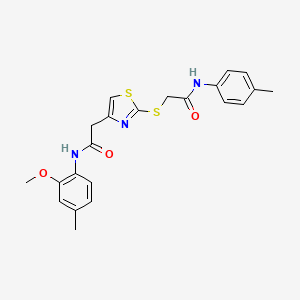
1,4-Dibromo-6-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dibromo-6-fluoroisoquinoline” is a heterocyclic organic compound. It has a molecular formula of C9H4Br2FN and an average mass of 304.941 Da .
Synthesis Analysis
Fluorinated isoquinolines have been synthesized using various methods . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis .
Molecular Structure Analysis
The molecular structure of “1,4-Dibromo-6-fluoroisoquinoline” consists of a C9H4Br2FN formula . The monoisotopic mass is 302.869446 Da .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction involving compounds like "1,4-Dibromo-6-fluoroisoquinoline" . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dibromo-6-fluoroisoquinoline” include a molecular formula of C9H4Br2FN and a molecular weight of 304.944.
Aplicaciones Científicas De Investigación
- DBFIQ derivatives have attracted attention due to their unique characteristics, including biological activities. Researchers explore their potential as drug candidates, especially in the context of neurological disorders and other health conditions .
- Fluorinated isoquinolines, such as DBFIQ, are valuable components in materials science. Their properties, including light-emitting behavior, make them interesting for applications like organic light-emitting diodes (OLEDs) .
- The synthesis of fluorinated isoquinolines, including DBFIQ, has seen significant advancements. Researchers employ various methodologies:
Pharmaceuticals and Medicinal Chemistry
Materials Science and Organic Electronics
Catalysis and Synthetic Methodologies
Safety and Hazards
The safety data sheet for a similar compound, “1,3-Dichloro-6-fluoroisoquinoline”, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to note that the safety and hazards of “1,4-Dibromo-6-fluoroisoquinoline” could be different and specific information should be obtained from the manufacturer or supplier.
Propiedades
IUPAC Name |
1,4-dibromo-6-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAUHZIOPEWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-6-fluoroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)
![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

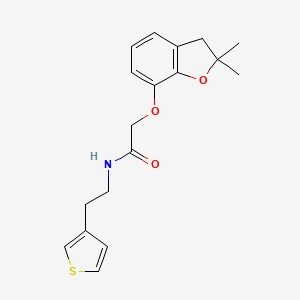
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
